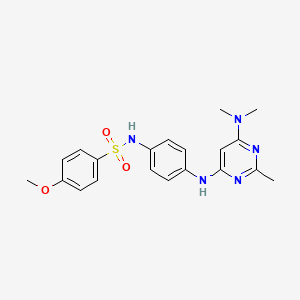![molecular formula C23H30N6O3 B11320820 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B11320820.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a benzodioxin ring, a piperidine ring, and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the piperidine and piperazine rings through various coupling reactions. Common reagents used in these steps include:
Benzodioxin precursors: These are often synthesized through cyclization reactions involving catechol derivatives.
Piperidine and piperazine derivatives: These can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring may yield quinone derivatives, while reduction of the piperazine ring may produce secondary amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential as a drug candidate. Its multiple ring structures suggest it could interact with various biological targets, making it a candidate for pharmacological studies.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may make it useful in the development of new drugs for treating diseases.
Industry
In industry, this compound could be used in the development of new materials. Its unique structure may impart desirable properties such as stability, reactivity, or bioactivity.
作用机制
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
相似化合物的比较
Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE: This compound is unique due to its combination of benzodioxin, piperidine, and piperazine rings.
Other benzodioxin derivatives: These compounds share the benzodioxin ring but may lack the piperidine or piperazine rings.
Other piperidine derivatives: These compounds share the piperidine ring but may lack the benzodioxin or piperazine rings.
Other piperazine derivatives: These compounds share the piperazine ring but may lack the benzodioxin or piperidine rings.
Uniqueness
The uniqueness of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-[2-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE lies in its combination of three distinct ring structures, which may confer unique chemical and biological properties.
属性
分子式 |
C23H30N6O3 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C23H30N6O3/c1-17-24-21(27-7-3-2-4-8-27)16-22(25-17)28-9-11-29(12-10-28)23(30)26-18-5-6-19-20(15-18)32-14-13-31-19/h5-6,15-16H,2-4,7-14H2,1H3,(H,26,30) |
InChI 键 |
KOBHSKCUVJRTLR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)N5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11320742.png)
![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-nitrobenzamide](/img/structure/B11320746.png)
![2-{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11320754.png)
![N-(3-chloro-4-methylphenyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11320763.png)
![(3-fluorophenyl){4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11320770.png)
![2-methyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11320784.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320798.png)
![5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11320806.png)
![2-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11320808.png)
![2-(4-chlorophenyl)-7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11320809.png)


![N-(2-cyanophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11320831.png)
![2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11320835.png)
